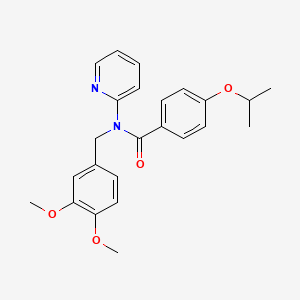![molecular formula C17H22N2O2S B11351678 2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B11351678.png)
2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole derivative with 2-ethylbutanamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological pathway or target involved .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(4-methoxyphenyl)butanamide
- 2-methoxy-5-(phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-ethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-ethyl-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]butanamide |
InChI |
InChI=1S/C17H22N2O2S/c1-4-12(5-2)16(20)18-10-14-11-22-17(19-14)13-6-8-15(21-3)9-7-13/h6-9,11-12H,4-5,10H2,1-3H3,(H,18,20) |
InChI Key |
HFKMCIHHSCGRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11351599.png)
![2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11351603.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide](/img/structure/B11351605.png)
![2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11351609.png)

![N-(3-chloro-2-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11351612.png)
![5-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11351619.png)
![methyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11351641.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11351649.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B11351651.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)ethanone](/img/structure/B11351670.png)
![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide](/img/structure/B11351684.png)

